molecular formula C9H18O2 B1582654 Iso-Butyl-2-Methylbutyrate CAS No. 2445-67-2

Iso-Butyl-2-Methylbutyrate

Cat. No.: B1582654
CAS No.: 2445-67-2
M. Wt: 158.24 g/mol
InChI Key: NWZQCEQAPBRMFX-UHFFFAOYSA-N
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Description

Iso-Butyl-2-Methylbutyrate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of isobutyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor, making it a common ingredient in the flavor and fragrance industry .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Iso-Butyl-2-Methylbutyrate are currently unknown As a fatty acid ester, it might be involved in lipid metabolism, but this is purely speculative

Pharmacokinetics

Based on its chemical properties, it is slightly soluble in water and has a logp value of 3021, suggesting it may be lipophilic . These properties could influence its absorption and distribution in the body, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iso-Butyl-2-Methylbutyrate can be synthesized through the esterification reaction between isobutyl alcohol and 2-methylbutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of isobutyl 2-methylbutyrate involves the continuous esterification process. This method uses a fixed-bed reactor with an acidic ion-exchange resin as the catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Iso-Butyl-2-Methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Isobutyl alcohol and 2-methylbutyric acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

  • Isobutyl isobutyrate
  • 2-Methylbutyl isobutyrate
  • Isobutyl acetate

Comparison: Iso-Butyl-2-Methylbutyrate is unique due to its specific ester structure, which imparts a distinct fruity odor compared to other similar compounds. While isobutyl isobutyrate and 2-methylbutyl isobutyrate also have fruity scents, their olfactory profiles differ slightly due to variations in their molecular structures. Isobutyl acetate, on the other hand, has a more pronounced apple-like aroma .

Properties

IUPAC Name

2-methylpropyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQCEQAPBRMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862945
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-67-2
Record name Isobutyl 2-methylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-67-2
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Record name Isobutyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
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Record name ISOBUTYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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